An In-Depth Technical Guide to 3-Nitro-5-(trifluoromethyl)phenol (CAS 349-57-5)
An In-Depth Technical Guide to 3-Nitro-5-(trifluoromethyl)phenol (CAS 349-57-5)
Introduction: A Trifecta of Functionality for Modern Synthesis
3-Nitro-5-(trifluoromethyl)phenol, registered under CAS number 349-57-5, is a highly functionalized aromatic compound that serves as a strategic building block in medicinal chemistry and advanced organic synthesis.[1][2][3][4] Its structure is uniquely characterized by the convergence of three key functional groups on a benzene scaffold: a nucleophilic hydroxyl group, a strongly electron-withdrawing nitro group, and a lipophilic, metabolically stable trifluoromethyl group. This distinct combination of properties makes it an invaluable intermediate for creating complex molecules with tailored pharmacological and physicochemical profiles.
The trifluoromethyl (-CF3) group is a cornerstone of modern drug design, known for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity by acting as a bioisostere for groups like chlorine or methyl.[5][6][7][8] Simultaneously, the nitro group (-NO2) is a versatile chemical handle. It can be readily transformed into other functional groups, such as amines, enabling a diverse range of subsequent chemical modifications.[9][10] The phenolic hydroxyl (-OH) group provides a reactive site for nucleophilic substitution reactions, most notably for the formation of ether and ester linkages.[11]
This guide provides a comprehensive overview of the core properties, spectroscopic profile, reactivity, synthetic applications, and safe handling of 3-Nitro-5-(trifluoromethyl)phenol, offering field-proven insights for its effective utilization in research and development.
Core Physicochemical and Structural Properties
Understanding the fundamental properties of a chemical building block is paramount to its successful application in synthesis. The properties of 3-Nitro-5-(trifluoromethyl)phenol are dictated by its trifunctional nature. The strong electron-withdrawing effects of both the -NO2 and -CF3 groups increase the acidity of the phenolic proton compared to phenol itself.
Below is a summary of its key physical and chemical identifiers.
Data Presentation: Key Properties Table
| Property | Value | Source(s) |
| CAS Number | 349-57-5 | [1] |
| Molecular Formula | C₇H₄F₃NO₃ | [1][3] |
| Molecular Weight | 207.11 g/mol | [1][3] |
| IUPAC Name | 3-Nitro-5-(trifluoromethyl)phenol | [2] |
| Synonyms | 3-Hydroxy-5-nitrobenzotrifluoride | [11] |
| Appearance | Solid | [1] |
| Melting Point | 89-92 °C | [1] |
| Boiling Point | 258.9 ± 40.0 °C (Predicted) | [1] |
| Density | 1.554 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
Visualization: Chemical Structure
The structural arrangement of the functional groups is key to the molecule's reactivity.
Caption: Structure of 3-Nitro-5-(trifluoromethyl)phenol with key functional groups highlighted.
Spectroscopic Profile
While a comprehensive, publicly available experimental spectrum for this specific molecule is not readily found, its spectroscopic characteristics can be reliably predicted based on its functional groups and data from structurally similar compounds. Commercial suppliers can often provide lot-specific spectra upon request.[4]
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¹H NMR (Proton NMR): The aromatic region is expected to show three distinct signals, each integrating to one proton. Due to the strong electron-withdrawing nature of the -NO₂ and -CF₃ groups, these signals will be downfield. The phenolic -OH proton will appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.
-
¹³C NMR (Carbon NMR): The spectrum will show seven distinct carbon signals. The carbon bearing the -CF₃ group will appear as a quartet due to C-F coupling. The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the three different substituents.
-
IR (Infrared) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the phenol (broad, ~3200-3600 cm⁻¹), the asymmetric and symmetric N-O stretches of the aromatic nitro group (approx. 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively), and strong C-F stretching bands (~1100-1300 cm⁻¹).[12]
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 207.11. Common fragmentation patterns would involve the loss of the nitro group (-NO₂) and potentially rearrangements involving the hydroxyl group.
Reactivity and Synthetic Applications
The synthetic utility of 3-Nitro-5-(trifluoromethyl)phenol stems from the distinct reactivity of its three functional groups, allowing for sequential and regioselective transformations.
Visualization: General Reactivity Profile
Caption: Key reaction pathways for 3-Nitro-5-(trifluoromethyl)phenol.
Core Application: Synthesis of Bioactive Ethers
A primary application of this molecule is in the synthesis of aryl ethers, a common motif in pharmacologically active compounds. The Williamson ether synthesis is the most direct and robust method for this transformation. The protocol's success hinges on the initial deprotonation of the acidic phenol to form a potent phenoxide nucleophile.
Causality in Experimental Design: The choice of base and solvent is critical. For an acidic phenol like this, a moderately strong base such as potassium carbonate (K₂CO₃) is sufficient and offers easier handling than sodium hydride (NaH).[11] Anhydrous polar aprotic solvents like acetone or DMF are preferred as they effectively solvate the cation of the base without interfering with the nucleophilic phenoxide.[13][14]
Experimental Protocol: General Williamson Ether Synthesis
This protocol describes a self-validating system for the O-alkylation of 3-Nitro-5-(trifluoromethyl)phenol. Progress is monitored by Thin-Layer Chromatography (TLC), ensuring the reaction is driven to completion before work-up.
Materials:
-
3-Nitro-5-(trifluoromethyl)phenol (1.0 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
Alkyl Halide (R-X, e.g., benzyl bromide, ethyl iodide) (1.1 eq.)
-
Anhydrous Acetone or DMF (solvent)
-
Ethyl Acetate
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-Nitro-5-(trifluoromethyl)phenol (1.0 eq.) in anhydrous acetone (approx. 0.1 M concentration).
-
Add anhydrous K₂CO₃ (2.0 eq.) to the solution. The use of excess base ensures complete deprotonation to the phenoxide.
-
Stir the resulting suspension vigorously at room temperature for 30-60 minutes.
-
Alkylation: Add the desired primary alkyl halide (1.1 eq.) to the suspension dropwise via syringe.
-
Heat the reaction mixture to reflux (for acetone, ~56°C).
-
Monitoring: Monitor the reaction's progress by TLC, observing the consumption of the starting phenol. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KX).
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting crude residue in ethyl acetate.
-
Purification (Extraction): Wash the organic layer sequentially with deionized water (2x) and brine (1x). This removes any remaining inorganic salts and DMF if used.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ether product.
-
Purification (Chromatography): If necessary, purify the crude product by column chromatography on silica gel to obtain the final, high-purity aryl ether.
Visualization: Experimental Workflow
Caption: Step-by-step workflow for the Williamson ether synthesis.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. 3-Nitro-5-(trifluoromethyl)phenol is a hazardous substance and must be handled with appropriate precautions.
| Hazard Category | Description & Precautionary Statements | Source(s) |
| Acute Toxicity | H302: Harmful if swallowed. Do not eat, drink or smoke when using this product. Rinse mouth if swallowed. | [8] |
| Skin Irritation | H315: Causes skin irritation. Wear protective gloves and clothing. Wash skin thoroughly after handling. | [8] |
| Eye Irritation | H319: Causes serious eye irritation. Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. | [8] |
| Respiratory Irritation | H335: May cause respiratory irritation. Avoid breathing dust. Use only in a well-ventilated area. | [8] |
-
Personal Protective Equipment (PPE): Always use a certified fume hood, safety glasses or goggles, a lab coat, and nitrile gloves when handling this compound.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to store under an inert atmosphere (nitrogen or argon) at 2-8°C for long-term stability.[1]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.
Conclusion
3-Nitro-5-(trifluoromethyl)phenol is a powerful and versatile building block for chemical synthesis. Its value lies in the orthogonal reactivity of its functional groups, which allows for controlled, stepwise elaboration into more complex molecular architectures. By leveraging the nucleophilicity of the hydroxyl group, the versatile chemistry of the nitro group, and the advantageous physicochemical properties imparted by the trifluoromethyl group, researchers can efficiently construct novel compounds for applications ranging from pharmaceuticals to advanced materials. A thorough understanding of its properties and adherence to strict safety protocols are essential for unlocking its full synthetic potential.
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